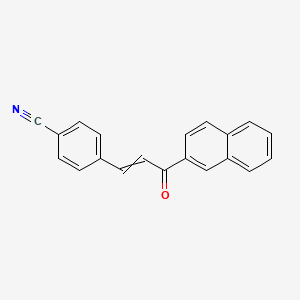![molecular formula C17H14N4S3 B14521481 N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea CAS No. 62540-41-4](/img/structure/B14521481.png)
N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea typically involves the reaction of 4-methyl-2-aminobenzothiazole with thiourea under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, contributing to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.
Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-inflammatory agent.
The uniqueness of N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other benzothiazole derivatives, leading to its distinct biological activities and applications.
Properties
CAS No. |
62540-41-4 |
|---|---|
Molecular Formula |
C17H14N4S3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1,3-bis(4-methyl-1,3-benzothiazol-2-yl)thiourea |
InChI |
InChI=1S/C17H14N4S3/c1-9-5-3-7-11-13(9)18-16(23-11)20-15(22)21-17-19-14-10(2)6-4-8-12(14)24-17/h3-8H,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
NOFVBIVHBJTDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=S)NC3=NC4=C(C=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


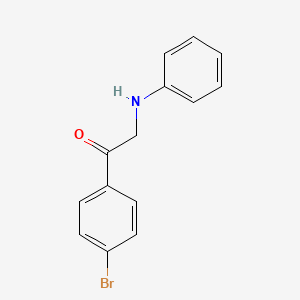
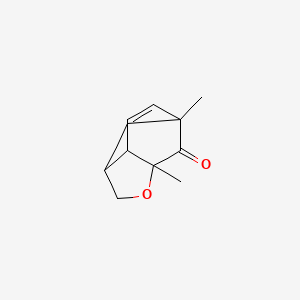

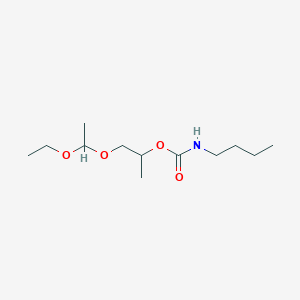

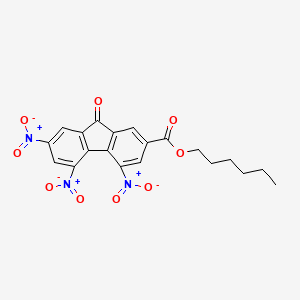

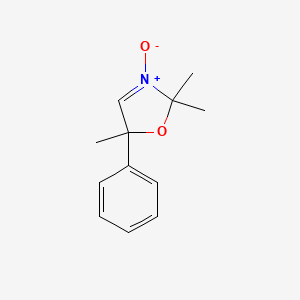

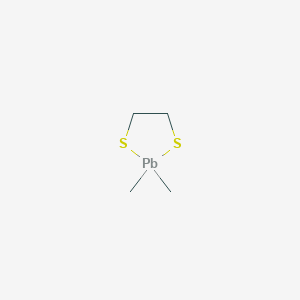
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octadecanoate](/img/structure/B14521466.png)
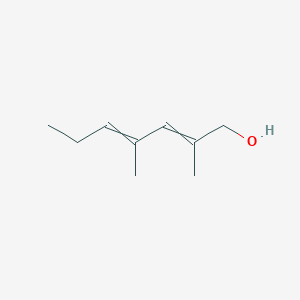
![copper(1+);1-[4-(dimethylamino)phenyl]but-3-yn-1-one](/img/structure/B14521473.png)
